1-Methyl-4-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one
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Overview
Description
1-Methyl-4-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a morpholine ring, and a dihydropyridinone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine and morpholine intermediates, followed by their coupling with the dihydropyridinone core under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce high-purity compounds suitable for further research and development .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolidine or morpholine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
1-Methyl-4-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A simpler analog with a pyrrolidine ring and a carbonyl group.
Morpholine: A related compound with a morpholine ring structure.
Dihydropyridinone: Compounds with a similar dihydropyridinone core but different substituents.
Uniqueness
1-Methyl-4-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C16H23N3O3 |
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Molecular Weight |
305.37 g/mol |
IUPAC Name |
1-methyl-4-[[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl]pyridin-2-one |
InChI |
InChI=1S/C16H23N3O3/c1-17-7-4-13(10-15(17)20)11-18-8-9-22-14(12-18)16(21)19-5-2-3-6-19/h4,7,10,14H,2-3,5-6,8-9,11-12H2,1H3 |
InChI Key |
NRZIVCHPPPYRQK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=CC1=O)CN2CCOC(C2)C(=O)N3CCCC3 |
Origin of Product |
United States |
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